Cas no 2248299-19-4 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-4-sulfamoyl-1H-pyrrole-2-carboxylate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-4-sulfamoyl-1H-pyrrole-2-carboxylate is a specialized chemical compound featuring a unique molecular structure combining isoindole and pyrrole moieties. Its key functional groups—a sulfamoyl substituent and a carboxylate ester linkage—impart distinct reactivity, making it valuable in pharmaceutical and agrochemical research. The compound's stability and solubility profile enhance its utility in synthetic applications, particularly as an intermediate in the development of bioactive molecules. Its structural complexity allows for selective modifications, facilitating targeted drug design. The presence of both electron-withdrawing and electron-donating groups contributes to its versatility in organic synthesis, offering researchers a precise tool for constructing heterocyclic frameworks.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-4-sulfamoyl-1H-pyrrole-2-carboxylate structure
2248299-19-4 structure
Product name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-4-sulfamoyl-1H-pyrrole-2-carboxylate
CAS No:2248299-19-4
MF:C14H11N3O6S
Molecular Weight:349.318641901016
CID:6074183
PubChem ID:165725489

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-4-sulfamoyl-1H-pyrrole-2-carboxylate 化学的及び物理的性質

名前と識別子

    • EN300-6516302
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-4-sulfamoyl-1H-pyrrole-2-carboxylate
    • 2248299-19-4
    • インチ: 1S/C14H11N3O6S/c1-16-7-8(24(15,21)22)6-11(16)14(20)23-17-12(18)9-4-2-3-5-10(9)13(17)19/h2-7H,1H3,(H2,15,21,22)
    • InChIKey: JITIVISPLRWHKC-UHFFFAOYSA-N
    • SMILES: S(C1=CN(C)C(C(=O)ON2C(C3C=CC=CC=3C2=O)=O)=C1)(N)(=O)=O

計算された属性

  • 精确分子量: 349.03685625g/mol
  • 同位素质量: 349.03685625g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 7
  • 重原子数量: 24
  • 回転可能化学結合数: 4
  • 複雑さ: 649
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.3
  • トポロジー分子極性表面積: 137Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-4-sulfamoyl-1H-pyrrole-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-6516302-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-4-sulfamoyl-1H-pyrrole-2-carboxylate
2248299-19-4
1g
$785.0 2023-05-31
Enamine
EN300-6516302-0.25g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-4-sulfamoyl-1H-pyrrole-2-carboxylate
2248299-19-4
0.25g
$723.0 2023-05-31
Enamine
EN300-6516302-2.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-4-sulfamoyl-1H-pyrrole-2-carboxylate
2248299-19-4
2.5g
$1539.0 2023-05-31
Enamine
EN300-6516302-5.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-4-sulfamoyl-1H-pyrrole-2-carboxylate
2248299-19-4
5g
$2277.0 2023-05-31
Enamine
EN300-6516302-0.05g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-4-sulfamoyl-1H-pyrrole-2-carboxylate
2248299-19-4
0.05g
$660.0 2023-05-31
Enamine
EN300-6516302-10.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-4-sulfamoyl-1H-pyrrole-2-carboxylate
2248299-19-4
10g
$3376.0 2023-05-31
Enamine
EN300-6516302-0.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-4-sulfamoyl-1H-pyrrole-2-carboxylate
2248299-19-4
0.5g
$754.0 2023-05-31
Enamine
EN300-6516302-0.1g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-4-sulfamoyl-1H-pyrrole-2-carboxylate
2248299-19-4
0.1g
$691.0 2023-05-31

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-4-sulfamoyl-1H-pyrrole-2-carboxylate 関連文献

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-4-sulfamoyl-1H-pyrrole-2-carboxylateに関する追加情報

Recent Advances in the Study of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-4-sulfamoyl-1H-pyrrole-2-carboxylate (CAS: 2248299-19-4)

The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-4-sulfamoyl-1H-pyrrole-2-carboxylate (CAS: 2248299-19-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical relevance.

Recent studies have highlighted the unique structural features of this compound, which combines an isoindole-1,3-dione moiety with a sulfamoyl-pyrrole carboxylate group. This combination is believed to contribute to its selective binding affinity for specific biological targets, particularly those involved in inflammatory and oncogenic pathways. Preliminary in vitro assays have demonstrated promising inhibitory effects on key enzymes such as carbonic anhydrases and protein kinases, suggesting its potential as a multi-target therapeutic agent.

One of the most notable advancements in the study of this compound is its improved synthetic route, which has been optimized for higher yield and purity. Researchers have reported a novel stepwise coupling strategy that minimizes side reactions and enhances the scalability of the process. This development is critical for future preclinical and clinical evaluations, as it ensures a reliable supply of the compound for further testing.

In terms of biological activity, recent in vivo studies have shown that 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-4-sulfamoyl-1H-pyrrole-2-carboxylate exhibits significant anti-inflammatory and anti-proliferative effects in animal models. These effects are attributed to its ability to modulate the activity of NF-κB and MAPK signaling pathways, which are central to many disease processes. Additionally, the compound has shown low toxicity profiles in preliminary safety assessments, making it a viable candidate for further development.

Despite these promising findings, challenges remain in fully elucidating the compound's mechanism of action and optimizing its pharmacokinetic properties. Current research efforts are focused on structural modifications to improve its bioavailability and target specificity. Collaborative studies between academic and industrial researchers are underway to accelerate the translation of these discoveries into clinical applications.

In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-4-sulfamoyl-1H-pyrrole-2-carboxylate represents a promising scaffold for the development of novel therapeutics. Its unique chemical structure and broad biological activity profile make it a valuable subject of ongoing research. Future studies will likely focus on its potential applications in treating inflammatory diseases and certain types of cancer, as well as further optimization of its pharmacological properties.

おすすめ記事

推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd